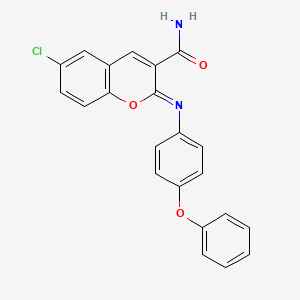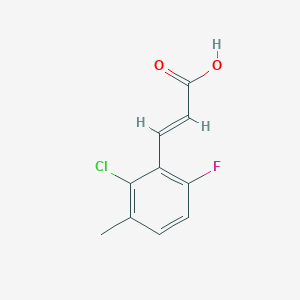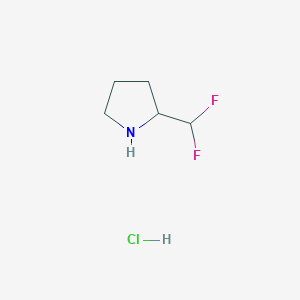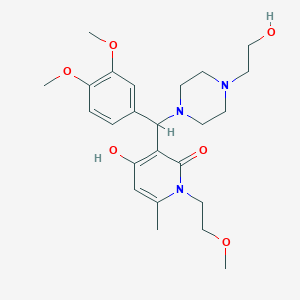![molecular formula C20H16N6O4S B2517196 1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872856-63-8](/img/structure/B2517196.png)
1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is a complex molecule that appears to be related to the family of pyrrolopyrimidine diones. These compounds are of interest due to their potential biological activities and their structural complexity which allows for a variety of chemical reactions and modifications.
Synthesis Analysis
The synthesis of related pyrrolopyrimidine diones has been reported in the literature. For instance, the treatment of 5-nitro-1,3,6-trinitrouracil with aryl aldehydes in the presence of piperidine leads to the formation of 5-nitro-6-styryluracil derivatives. These intermediates undergo intramolecular cyclization with piperidine-catalyzed oxidation-reduction to yield 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives in a single step . Although the compound is not directly synthesized in the referenced papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine diones is characterized by a fused pyrrolo and pyrimidine ring system. Electrophilic substitution reactions on these compounds typically occur at position 7 of the pyrrolo ring, as seen in the halogenation, aminomethylation, acylation, and azo coupling reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . This information is relevant for understanding the chemical behavior of the compound and suggests that the nitrophenyl group in the compound could be introduced through such electrophilic substitution reactions.
Chemical Reactions Analysis
The nitration of pyrrolopyrimidine diones can lead to mono- and dinitro derivatives, which can be further reduced to amines. These amines can react with α- and β-dicarbonyl compounds, as well as with ortho-quinones, to form new polycyclic heteroaromatic systems . This indicates that the nitro group in the compound of interest could be transformed into various functional groups, providing a pathway for further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are not detailed in the provided papers, related compounds have been synthesized and characterized using techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques are essential for confirming the structure of synthesized compounds and for investigating their physical and chemical properties. It can be inferred that similar analytical methods would be applicable for the characterization of the compound .
Scientific Research Applications
Novel Synthetic Approaches and Catalysis
Efficient Synthesis Using Ionic Liquid Catalysts
Rahmani et al. (2018) demonstrated an efficient method for synthesizing pyridine-pyrimidines, including compounds similar to the one of interest, using triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst. This process, which also allows for the preparation of bis-derivatives, features microwave irradiation and solvent-free conditions, highlighting easy recovery, reusability, and excellent catalyst activity (Rahmani et al., 2018).
Crystal Structure Analysis
X-Ray Crystallography
Zhou et al. (2007) focused on a similar compound, detailing its synthesis and providing an X-ray crystallography analysis. The study revealed a flattened envelope conformation of the pyrimidine ring and described the three-dimensional network formed by hydrogen bonds (Zhou et al., 2007).
Chemical Transformations and Derivative Synthesis
Construction of Substituted Pyrimido[4,5-d]pyrimidones
Hamama et al. (2012) investigated the transformation of enaminouracil to synthesize substituted pyrimido[4,5-d]pyrimidin-2,4-diones. This study showcases the versatility in modifying the core structure to achieve different substitutions and further expand the chemical and biological utility of these compounds (Hamama et al., 2012).
Molecular Interactions and Crystal Packing
Molecular and Crystal Structure Variations
Trilleras et al. (2009) explored the crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting how different substitutions influence molecular interactions and packing in the crystal lattice. This research provides insight into the structural aspects that can affect the properties and potential applications of these compounds (Trilleras et al., 2009).
properties
IUPAC Name |
1,3-dimethyl-7-(3-nitrophenyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c1-24-17-15(19(27)25(2)20(24)28)18(31-11-12-5-4-8-21-10-12)23-16(22-17)13-6-3-7-14(9-13)26(29)30/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVZKVIXRHWAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])SCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)
![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)


![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)